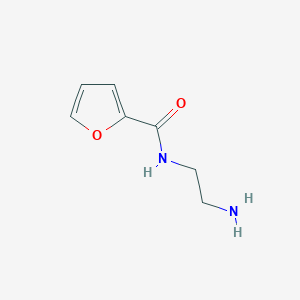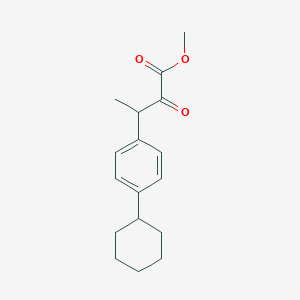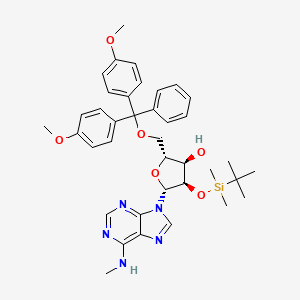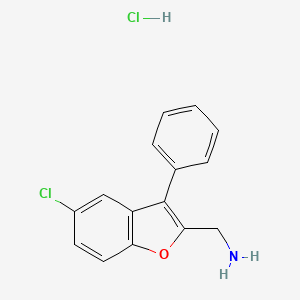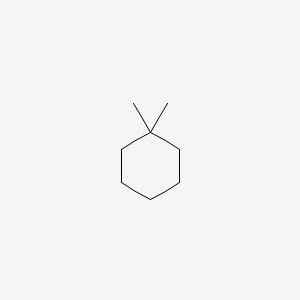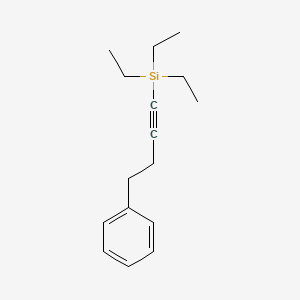
Triethyl(4-phenylbut-1-yn-1-yl)silane
Vue d'ensemble
Description
Triethyl(4-phenylbut-1-yn-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a triethyl group and a 4-phenylbut-1-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(4-phenylbut-1-yn-1-yl)silane typically involves the silylation of terminal alkynes. One common method is the reaction of 4-phenylbut-1-yne with triethylsilane in the presence of a catalyst such as tetramethylammonium pivalate. The reaction is carried out under mild conditions, often at room temperature, and results in the formation of the desired product with high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high efficiency and yield. The purity of the final product is typically ensured through various purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl(4-phenylbut-1-yn-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The silicon atom can participate in substitution reactions, where the triethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield silanols, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
Triethyl(4-phenylbut-1-yn-1-yl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the development of silicon-based biomolecules and drug delivery systems.
Medicine: Explored for its potential therapeutic applications, particularly in the design of silicon-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including silicon-based polymers and coatings.
Mécanisme D'action
The mechanism of action of Triethyl(4-phenylbut-1-yn-1-yl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form strong bonds with other elements, facilitating the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl(phenylethynyl)silane
- Trimethyl((4-(trifluoromethyl)phenyl)ethynyl)silane
- ((4-Methoxyphenyl)ethynyl)trimethylsilane
Uniqueness
Triethyl(4-phenylbut-1-yn-1-yl)silane is unique due to its specific structural features, including the presence of a triethylsilane group and a 4-phenylbut-1-yn-1-yl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propriétés
IUPAC Name |
triethyl(4-phenylbut-1-ynyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24Si/c1-4-17(5-2,6-3)15-11-10-14-16-12-8-7-9-13-16/h7-9,12-13H,4-6,10,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANZWXAXLWMUTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736609 | |
| Record name | Triethyl(4-phenylbut-1-yn-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58924-22-4 | |
| Record name | Triethyl(4-phenylbut-1-yn-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [2,2'-bipyridine]-4-carboxylate](/img/structure/B3273477.png)



